Light stabilizer 292
Overview
Description
Light stabilizer 292 is a liquid hindered amine light stabilizer, primarily used to enhance the durability and longevity of coatings by minimizing defects such as cracking and loss of gloss. It is a versatile compound that performs well in both water-based and solvent-based coatings .
Preparation Methods
Light stabilizer 292 is synthesized through a series of chemical reactions involving hindered amines. The compound is an almost pure mixture of bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate and methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate . The preparation involves the reaction of piperidine derivatives with sebacic acid or its esters under controlled conditions to form the desired stabilizer. Industrial production methods often involve the use of solvents to facilitate the reaction and ensure the stability of the final product .
Chemical Reactions Analysis
Light stabilizer 292 undergoes several types of chemical reactions, including:
Oxidation: The compound can react with oxygen, leading to the formation of various oxidation products.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.
Addition: The stabilizer can participate in addition reactions, particularly with unsaturated compounds.
Common reagents used in these reactions include oxygen, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Light stabilizer 292 has a wide range of applications in scientific research and industry:
Chemistry: It is used in the formulation of coatings, adhesives, and sealants to improve their resistance to ultraviolet light and other environmental factors.
Biology: The stabilizer is used in the development of materials that require long-term stability under exposure to light.
Medicine: It is employed in the production of medical devices and materials that need to maintain their integrity and performance over time.
Industry: This compound is widely used in automotive coatings, industrial coatings, wood stains, and radiation-curable coatings
Mechanism of Action
The primary mechanism by which light stabilizer 292 exerts its effects is through the scavenging of free radicals. The hindered amine groups in the compound interact with free radicals generated by ultraviolet light, preventing them from causing damage to the material. This process helps to maintain the physical and chemical properties of the coatings and other materials .
Comparison with Similar Compounds
Light stabilizer 292 is unique in its combination of bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate and methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate, which keeps the product liquid and enhances its performance. Similar compounds include:
Light stabilizer 123: Another hindered amine light stabilizer with different functional groups.
Light stabilizer 770: Known for its high molecular weight and excellent compatibility with various polymers.
Light stabilizer 944: A high molecular weight stabilizer with superior anti-aging properties
This compound stands out due to its liquid form and superior performance in both water-based and solvent-based systems, making it highly versatile and effective in a wide range of applications .
Properties
IUPAC Name |
bis(1,2,2,6,6-pentamethylpiperidin-4-yl) decanedioate;1-O-methyl 10-O-(1,2,2,6,6-pentamethylpiperidin-4-yl) decanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H56N2O4.C21H39NO4/c1-27(2)19-23(20-28(3,4)31(27)9)35-25(33)17-15-13-11-12-14-16-18-26(34)36-24-21-29(5,6)32(10)30(7,8)22-24;1-20(2)15-17(16-21(3,4)22(20)5)26-19(24)14-12-10-8-7-9-11-13-18(23)25-6/h23-24H,11-22H2,1-10H3;17H,7-16H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEPZZFDBQOSSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)OC(=O)CCCCCCCCC(=O)OC)C.CC1(CC(CC(N1C)(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(N(C(C2)(C)C)C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H95N3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
878.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065336-91-5 | |
Record name | Decanedioic acid, 1,10-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester, mixt. with 1-methyl 10-(1,2,2,6,6-pentamethyl-4-piperidinyl) decanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1065336-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Reaction mass of bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate and methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.136.798 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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